molecular formula C10H12N2O4 B14855054 4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid

4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid

Katalognummer: B14855054
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: VJYKJQYFRLDGTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an amino group at the 4-position and an ethoxy-oxoethyl group at the 6-position of the nicotinic acid ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid typically involves multi-step organic reactionsThe amino group is then introduced via amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of metabolic processes or signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinic Acid:

    Isonicotinic Acid: A derivative with the carboxyl group at the 4-position instead of the 3-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12N2O4

Molekulargewicht

224.21 g/mol

IUPAC-Name

4-amino-6-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-2-16-9(13)4-6-3-8(11)7(5-12-6)10(14)15/h3,5H,2,4H2,1H3,(H2,11,12)(H,14,15)

InChI-Schlüssel

VJYKJQYFRLDGTK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=C(C=N1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.